Cas no 147489-06-3 (t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate)

t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate Properties
Names and Identifiers
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- (4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester
- t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate
- (4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dio...
- (4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4
- 1,3-Dioxane-4-acetic acid, 6-[(1E)-2-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6S)-
- Pitavastatin intermediate
- Pitavstatin PB4
- t-Butyl (3R,5S)
- Pitavastatin Calcium Impurity F
- 5-isopropylidenedioxy-6-heptenoate
- quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate
- 5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3
- t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-he
- (3R,5S,E)-tert-butyl7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
- t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-hepte
- tert-butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- Pitavastatin Impurity 7
- (3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-2,2-Dimethyl-1,3-dioxane-6-heptenoic acid 1,1-dimethylethyl ester
- (4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-
- Tert-butyl 2-[(4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-2,2-dimethyl-
- Tert-butyl 2-[(4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
- AKOS015896430
- J-008358
- 147489-06-3
- AS-19279
- CS-0162282
- MFCD12911897
- t-Butyl (3R,5S)-7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoa
- C72808
- SCHEMBL31563
- t-Butyl(3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate
- AMY4158
- T-Butyl (3R
- -7-[2-cyclopropyl-4-(4-fluorophenyl)
- 1,3-Dioxane-4-acetic acid, 6-[2-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, [4R-[4a,6a(E)]]-; (4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-ylacetic acid 1,1-dimethylethyl ester
- t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate
-
- MDL: MFCD12911897
- Inchi: 1S/C32H36FNO4/c1-31(2,3)38-28(35)19-24-18-23(36-32(4,5)37-24)16-17-26-29(20-12-14-22(33)15-13-20)25-8-6-7-9-27(25)34-30(26)21-10-11-21/h6-9,12-17,21,23-24H,10-11,18-19H2,1-5H3/b17-16+/t23-,24-/m1/s1
- InChIKey: GTJPCLUSFUIHTP-KAAYJFPCSA-N
- SMILES: FC1C([H])=C([H])C(=C([H])C=1[H])C1C2=C([H])C([H])=C([H])C([H])=C2N=C(C=1/C(/[H])=C(\[H])/[C@]1([H])C([H])([H])[C@]([H])(C([H])([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])OC(C([H])([H])[H])(C([H])([H])[H])O1)C1([H])C([H])([H])C1([H])[H]
Computed Properties
- Exact Mass: 517.262837g/mol
- Surface Charge: 0
- XLogP3: 6.4
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Rotatable Bond Count: 8
- Exact Mass: 517.262837g/mol
- Monoisotopic Mass: 517.262837g/mol
- Topological Polar Surface Area: 57.6Ų
- Heavy Atom Count: 38
- Complexity: 841
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count: 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- Density: 1.184
- Melting Point: 105-116°C
- Boiling Point: 604.6°C at 760 mmHg
- 闪点: 319.426°C
- Refractive Index: 1.604
- PSA: 57.65000
- LogP: 7.57350
- 比旋光度: 13.5° (c=1, CHCl3)
t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 储存条件:Inert atmosphere,2-8°C
t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B689830-250mg |
t-Butyl (3R,5S)-7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate |
147489-06-3 | 250mg |
$ 155.00 | 2023-09-08 | ||
Key Organics Ltd | AS-19279-1G |
(3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-2,2-Dimethyl-1,3-dioxane-6-heptenoic acid 1,1-dimethylethyl ester |
147489-06-3 | >98% | 1g |
£264.00 | 2025-02-08 | |
Key Organics Ltd | AS-19279-10G |
(3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-2,2-Dimethyl-1,3-dioxane-6-heptenoic acid 1,1-dimethylethyl ester |
147489-06-3 | >98% | 10g |
£747.00 | 2025-02-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OQ509-200mg |
t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate |
147489-06-3 | 95+% | 200mg |
273.0CNY | 2021-08-04 | |
Ambeed | A405187-5g |
t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate |
147489-06-3 | 95% | 5g |
$23.0 | 2025-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T59370-5g |
t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate |
147489-06-3 | 95% | 5g |
¥97.0 | 2024-07-18 | |
eNovation Chemicals LLC | D633043-5g |
(4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester |
147489-06-3 | 97% | 5g |
$320 | 2024-06-05 | |
eNovation Chemicals LLC | D633043-25g |
(4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester |
147489-06-3 | 97% | 25g |
$960 | 2024-06-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OQ509-5g |
t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate |
147489-06-3 | 95+% | 5g |
1549CNY | 2021-05-08 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1818529431-250mg |
t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate |
147489-06-3 | 250mg |
¥ 104.0 | 2024-07-19 |
t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate Synthesis
Synthetic Circuit 1
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; overnight, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate Raw materials
- tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate
- 2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline
t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate Preparation Products
t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate Literature
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
Additional information on t-Butyl (3R,5S)-7-2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl-3,5-isopropylidenedioxy-6-heptenoate
Comprehensive Overview of t-Butyl (3R,5S)-7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate (CAS No. 147489-06-3)
The compound t-Butyl (3R,5S)-7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate (CAS No. 147489-06-3) is a highly specialized chiral intermediate with significant applications in pharmaceutical research and development. Its complex structure, featuring a quinoline core and fluorophenyl moiety, makes it a valuable building block for synthesizing bioactive molecules. Researchers often explore its potential in asymmetric synthesis and drug discovery, particularly in targeting enzyme inhibition and receptor modulation.
In recent years, the demand for chiral compounds like t-Butyl (3R,5S)-7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate has surged due to their role in developing precision medicines. The fluorine substitution in its structure enhances metabolic stability, a key consideration in modern pharmacokinetic optimization. This aligns with the growing interest in fluorinated pharmaceuticals, a trending topic in medicinal chemistry forums and academic discussions.
The isopropylidenedioxy and t-butyl ester groups in this compound provide unique steric protection during synthetic processes, making it a preferred choice for multi-step reactions. Its CAS No. 147489-06-3 is frequently searched in chemical databases by professionals investigating heterocyclic compounds or quinoline derivatives. The compound's R/S configuration also attracts attention from researchers working on stereoselective catalysis, a hot topic in green chemistry initiatives.
From a synthetic methodology perspective, this compound exemplifies the convergence of protecting group strategies and conjugate addition techniques. Its heptenoate side chain offers versatility for further functionalization, addressing common challenges in molecular complexity construction. These attributes make it relevant to current discussions about atom economy and step-efficient synthesis in peer-reviewed journals.
Analytical characterization of t-Butyl (3R,5S)-7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate typically involves advanced techniques like chiral HPLC and NMR spectroscopy, reflecting the compound's importance in quality control protocols. The presence of both cyclic and acyclic elements in its structure presents interesting case studies for conformational analysis, a subject of increasing interest in computational chemistry circles.
In the context of intellectual property landscapes, compounds with such specific stereochemistry often appear in patents related to kinase inhibitors or anti-inflammatory agents. The cyclopropyl-quinoline segment particularly draws attention from investigators studying structure-activity relationships (SAR) in drug design. This connects to frequent queries about bioisosteric replacement strategies in pharmaceutical search engines.
The stability profile of CAS No. 147489-06-3 under various storage conditions is another practical consideration for laboratory technicians. Proper handling of its ester and acetal functionalities requires understanding of hydrolysis sensitivity, a common discussion point in process chemistry communities. These operational aspects complement the compound's scientific significance with practical relevance.
Emerging trends in continuous flow chemistry have renewed interest in such structurally complex intermediates, as they serve as test cases for automated synthesis platforms. The compound's multiple stereocenters make it particularly valuable for evaluating new asymmetric induction methods, addressing a persistent challenge in organic synthesis methodologies.
From a commercial perspective, the availability of t-Butyl (3R,5S)-7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate through custom synthesis providers reflects its niche but important position in the fine chemicals market. Its pricing and scale-up feasibility are frequent topics in procurement discussions among pharmaceutical developers.
In conclusion, CAS No. 147489-06-3 represents a fascinating intersection of structural complexity, synthetic utility, and pharmaceutical potential. Its study contributes to several cutting-edge areas of chemical research while addressing practical considerations in process development. As the field advances, this compound will likely maintain its relevance in both academic and industrial settings.
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